
Aprotinin
Overview
Description
Aprotinin is a 58-amino acid, single-chain polypeptide originally isolated from bovine lung tissue and now produced via recombinant technology . First described in the 1930s, it was initially used to treat hyperfibrinolytic conditions like pancreatitis. By the 1980s, its prohemostatic properties were recognized during cardiopulmonary bypass (CPB) surgery, where it reduced bleeding by inhibiting plasmin and other serine proteases . This compound became a cornerstone in cardiac surgery to mitigate post-operative bleeding and systemic inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aprotinin is typically obtained from bovine tissues and purified through a suitable process . The preparation involves extracting the protein from bovine lung tissue, followed by purification steps to isolate the active compound . The process includes the use of various reagents and conditions to ensure the stability and activity of the protein.
Industrial Production Methods: In industrial settings, this compound is produced by extracting it from bovine lung tissue and purifying it to obtain a bulk solution or lyophilized powder . The production process involves several steps, including extraction, purification, and stabilization, to ensure the final product’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Aprotinin primarily undergoes inhibition reactions with serine proteases . It forms a stable complex with these enzymes, blocking their active sites and preventing their proteolytic activity .
Common Reagents and Conditions: The inhibition reactions typically occur under physiological conditions, with this compound binding to the active sites of serine proteases such as trypsin, chymotrypsin, plasmin, and kallikrein . The binding is reversible and occurs at specific concentrations of this compound and the target enzyme .
Major Products Formed: The primary product of these reactions is the stable complex formed between this compound and the target protease . This complex effectively inhibits the protease’s activity, reducing its ability to break down proteins .
Scientific Research Applications
Biochemical Research Applications
Aprotinin is primarily utilized as a tool in biochemical research for its ability to inhibit various proteases, including trypsin, chymotrypsin, and kallikreins. Its broad inhibitory specificity makes it valuable for:
- Studying Protein Interactions: this compound aids in examining protein/protein interactions and protein conformation at the molecular level. It helps researchers understand the dynamics of protein folding and stability .
- Protease Activity Measurement: It is employed to quantify kallikrein activity in complex mixtures of proteases and esterases, facilitating the study of proteolytic processes in biological systems .
- Cell Culture Studies: this compound is used to prolong cell lifespan by inhibiting protease activity, which can lead to cell degradation. This application is crucial in tissue and cell culture experiments .
Therapeutic Applications
This compound has been clinically used for various medical conditions, particularly in surgical settings:
- Cardiac Surgery: this compound has been shown to reduce bleeding during cardiac surgeries by inhibiting fibrinolysis. Its use has been associated with lower blood transfusion rates among patients undergoing procedures such as coronary artery bypass grafting (CABG) .
- Management of Hemorrhage: It is effective in treating hyperfibrinolytic hemorrhage and traumatic-hemorrhagic shock. This compound's mechanism involves inhibiting plasmin, which plays a critical role in breaking down fibrin clots .
Emerging Applications in Viral Infections
Recent studies have explored this compound's potential as an antiviral agent:
- COVID-19 Treatment: this compound has shown promise in treating respiratory viral infections, including COVID-19. Clinical trials have indicated that inhaled this compound can reduce hospital stay duration and improve recovery rates among infected patients . The drug's anti-inflammatory properties are believed to help restore immune balance disrupted by viral infections .
- Broad-Spectrum Antiviral Activity: Research suggests that this compound may be effective against various viruses beyond SARS-CoV-2, including those causing seasonal influenza and other respiratory infections .
Case Studies and Clinical Findings
Several studies have documented the clinical outcomes associated with this compound use:
- Cardiac Surgery Outcomes: A study involving 1,072 patients treated with this compound reported a 20.8% five-year mortality rate compared to 12.7% in control groups, indicating a need for careful consideration of its long-term effects .
- COVID-19 Efficacy Trials: In a multicenter trial comparing standard treatment with standard treatment plus this compound, results showed a significant reduction in hospital stay by an average of 5 days for patients receiving this compound .
Data Table: Summary of this compound Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Biochemical Research | Inhibits proteases; aids in protein interaction studies | Useful for studying protein dynamics and stability |
Cardiac Surgery | Reduces bleeding; minimizes transfusion needs | Associated with lower transfusion rates |
Hemorrhage Management | Treats hyperfibrinolytic conditions | Effective in managing traumatic hemorrhages |
Antiviral Treatment | Potential treatment for COVID-19 and other respiratory viruses | Reduced hospital stays; improved recovery rates |
Mechanism of Action
Aprotinin exerts its effects by inhibiting several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein . It forms a stable complex with these enzymes, blocking their active sites and preventing their proteolytic activity . This inhibition reduces the breakdown of blood clots and decreases the inflammatory response, making this compound effective in reducing perioperative blood loss and the need for blood transfusions .
Comparison with Similar Compounds
Comparison with Antifibrinolytic Agents
Tranexamic Acid (TXA) and Epsilon-Aminocaproic Acid (EACA)
Mechanism: TXA and EACA are lysine analogues that competitively inhibit plasminogen activation, whereas aprotinin directly inhibits plasmin and other proteases (e.g., trypsin, kallikrein) .
Efficacy :
- This compound reduces mediastinal chest tube drainage by 30% compared to placebo, while TXA shows comparable efficacy .
Table 1: Comparative Efficacy in Cardiac Surgery
Lead Compound 1 and 5 :
- Synthetic plasmin inhibitors (e.g., compounds 1 and 5) show moderate activity (IC₅₀ ~150 nM) but require 1,000-fold higher concentrations than this compound (IC₅₀ ~0.1 nM) to achieve similar plasmin inhibition .
- Unlike this compound, these compounds lack anti-inflammatory effects, limiting their utility in CPB .
Textilinin-1 :
- A snake venom-derived protease inhibitor with comparable antifibrinolytic activity to this compound but a shorter half-life (~2 hours vs. 7 hours for this compound) .
Anti-Inflammatory Effects
This compound induces heme oxygenase-1 (HO-1), reducing reactive oxygen species (ROS) and inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells, which may attenuate post-CPB pulmonary hypertension .
Drug Delivery Systems
This compound enhances brain-targeted drug delivery by binding to low-density lipoprotein receptor-related protein (LRP) on endothelial cells, improving nanoparticle uptake by 2–3 fold .
Q & A
Basic Research Questions
Q. What are the biochemical mechanisms underlying aprotinin's inhibition of proteases?
this compound is a serine protease inhibitor that binds reversibly to enzymes like trypsin, plasmin, and kallikrein via a competitive mechanism. Its activity is quantified using fluorescence-based assays (e.g., EnzChek® Protease Assay Kit), where this compound reduces substrate cleavage, measured as a decrease in Relative Fluorescence Units (RFU) . Stability studies show that this compound retains inhibitory activity for at least 18 weeks when stored at 4°C, though slight activity loss may occur over time .
Q. How should this compound be handled in experimental settings to ensure reproducibility?
this compound solutions should be stored at 4°C between uses to maintain stability. Experimental protocols must specify concentrations (e.g., 0.6 TIU/mL for trypsin inhibition) and assay conditions (e.g., excitation/emission wavelengths: 589/617 nm). Detailed methodology, including reagent sources and statistical thresholds (e.g., p-values, confidence intervals), should align with guidelines for transparent reporting .
Q. What are the primary applications of this compound in preclinical models?
this compound is used to inhibit fibrinolysis in cardiac surgery models, reduce capillary leakage in bypass experiments, and protect endothelial junctions (e.g., preserving renal endothelial structure during cardiopulmonary bypass). Immunofluorescence and confocal microscopy are employed to validate its effects on cellular integrity .
Advanced Research Questions
Q. How can researchers reconcile conflicting mortality data in this compound studies?
Observational studies often report higher mortality with this compound due to "confounding by indication"—high-risk patients are more likely to receive the drug. To address this, advanced statistical methods like instrumental variable analysis or propensity-adjusted multivariable regression are critical. For example, a 2012 reanalysis of the BART trial found no mortality risk after adjusting for surgical complexity and comorbidities .
Q. What methodological flaws limit the reliability of this compound meta-analyses?
Many meta-analyses aggregate heterogeneous studies with differing patient populations (e.g., CABG vs. valve surgery) and dosing protocols. The 2008 BART trial was terminated early due to mortality concerns, skewing pooled estimates. Researchers should prioritize subgroup analyses (e.g., age, surgery type) and sensitivity tests to assess robustness .
Q. How does this compound's neuroprotective potential compare to lysine analogs in experimental models?
In piglet survival models, this compound reduces neuronal damage scores (NDS) and histological injury (HS) during hypothermic circulatory arrest. Dosing regimens (e.g., 2 million KIU load) and outcome measures (e.g., %TOI for cerebral oxygenation) must be standardized. Unlike tranexamic acid, this compound preserves endothelial barriers, reducing fluid requirements and edema .
Q. What lessons can be drawn from this compound's regulatory history for clinical trial design?
this compound's 2008 suspension highlights the importance of post-market surveillance and equipoise in trial design. Retrospective analyses revealed that early trials lacked power to detect rare adverse events (e.g., renal failure). Future studies should pre-specify composite endpoints (e.g., mortality, stroke, renal dysfunction) and use active comparators (e.g., tranexamic acid) .
Q. How can in vitro findings on this compound's antiviral activity translate to preclinical models?
this compound inhibits SARS-CoV-2 spike protein cleavage by blocking cellular proteases (e.g., furin). Researchers should validate these findings in animal models using dose-response studies (e.g., 50–200 μM) and measure viral load reduction via RT-PCR. Safety protocols must monitor known risks (e.g., anaphylaxis) .
Q. Methodological Guidelines
- Experimental Design : Use randomized, blinded protocols with placebo controls. For cardiac surgery models, stratify by risk factors (e.g., reoperation, CKD) .
- Data Analysis : Apply mixed-treatment meta-analyses to account for heterogeneity. Report adjusted odds ratios with 95% confidence intervals .
- Reproducibility : Publish raw datasets and statistical code as supplementary materials, adhering to journal standards (e.g., Beilstein Journal of Organic Chemistry guidelines) .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(1R,2aS,4S,5aS,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45S,47aS,48S,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,13,45-tris[(1R)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNFWUPYTFPOJU-LPYSRVMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C284H432N84O79S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6511 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Aprotinin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11950 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless | |
CAS No. |
9087-70-1, 9035-81-8 | |
Record name | Aprotinin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009087701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aprotinin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06692 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trypsin inhibitor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trypsin inhibitor, pancreatic basic | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APROTININ | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>100 °C | |
Record name | Aprotinin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06692 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.